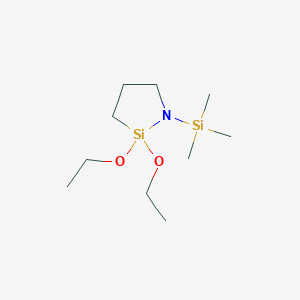
Ácido 3-Nitroanilina-4-sulfónico
Descripción general
Descripción
“Benzenesulfonic acid, 4-amino-2-nitro-” is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .
Synthesis Analysis
The synthesis of benzenesulfonic acid derivatives involves the reaction of various carboxylic acids with thionyl chloride to produce acid chlorides. These are then reacted with a range of sulfonic anilines to give functionalized amides . The synthesis of p-amino-m-nitro-benzenesulfonic acid involves acetylation and nitration reactions .Molecular Structure Analysis
The molecular structure of “Benzenesulfonic acid, 4-amino-2-nitro-” can be represented by the formula: C6H7NO3S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis
“Benzenesulfonic acid, 4-amino-2-nitro-” is a colorless to slightly reddish crystalline powder . It has a molecular weight of 173.190 . It is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
El ácido 3-Nitroanilina-4-sulfónico se utiliza en diversas áreas de la investigación en ciencias de la vida . Se puede utilizar en la investigación de biología celular, genómica y proteómica . El compuesto se puede utilizar para equipar laboratorios de ciencias de la vida con los productos, equipos y suministros necesarios para la investigación en estos campos .
Investigación en Ciencia de Materiales
Este compuesto también se utiliza en la investigación de la ciencia de los materiales . Se utiliza en la síntesis de nuevos materiales y el estudio de sus propiedades .
Investigación en Síntesis Química
El ácido 3-Nitroanilina-4-sulfónico juega un papel importante en la investigación de la síntesis química . Se utiliza en la síntesis de colorantes azoicos, que contienen un grupo azo que une anillos aromáticos, lo que da como resultado un sistema extendido de enlaces múltiples conjugados . Este compuesto también se utiliza en la reducción catalítica de nitroanilinas .
Investigación en Cromatografía
Este compuesto se utiliza en la investigación de la cromatografía . Se utiliza en el desarrollo de nuevos métodos y técnicas en cromatografía .
Investigación Analítica
El ácido 3-Nitroanilina-4-sulfónico se utiliza en la investigación analítica . Se utiliza en el desarrollo de nuevos métodos y técnicas analíticas .
Investigación en Genómica
Este compuesto se utiliza en la investigación en genómica . Se utiliza en el desarrollo de nuevos métodos y técnicas en genómica .
Investigación en Proteómica
El ácido 3-Nitroanilina-4-sulfónico se utiliza en la investigación en proteómica . Se utiliza en el desarrollo de nuevos métodos y técnicas en proteómica .
Investigación en Biología Celular
Este compuesto se utiliza en la investigación en biología celular . Se utiliza en el desarrollo de nuevos métodos y técnicas en biología celular .
Mecanismo De Acción
Target of Action
Nitroanilines, a class of compounds to which 3-Nitroaniline-4-sulfonic Acid belongs, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets, but the specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of nitroanilines generally involves interactions with biological molecules through processes such as nucleophilic substitution and reduction . The nitro group (-NO2) is electron-withdrawing, which can influence the compound’s reactivity.
Biochemical Pathways
Nitroanilines can participate in various biochemical pathways, particularly those involving redox reactions. For example, the reduction of nitroarenes is a common reaction in biochemical pathways involving nitroanilines .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nitroanilines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence these properties .
Result of Action
The molecular and cellular effects of nitroanilines can vary widely depending on their exact structure and the biological system in which they are acting. Some nitroanilines have been found to have antimicrobial activity .
Action Environment
The action, efficacy, and stability of nitroanilines can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMGCJDUZADKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061046 | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-24-3 | |
| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 712-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrosulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2-NITROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V4WYA72Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















